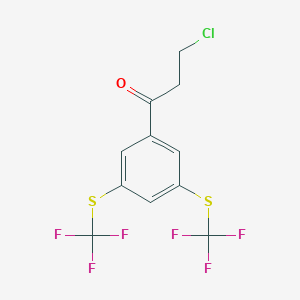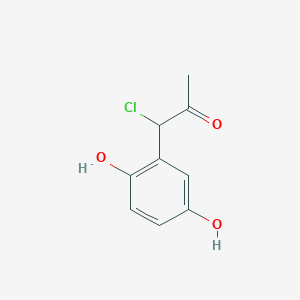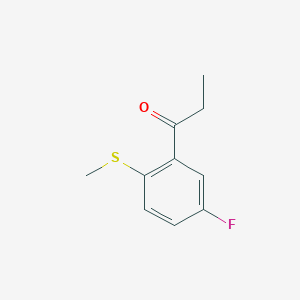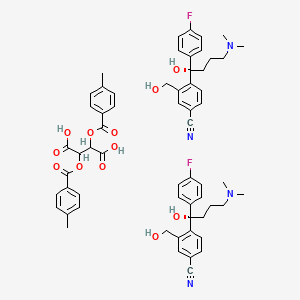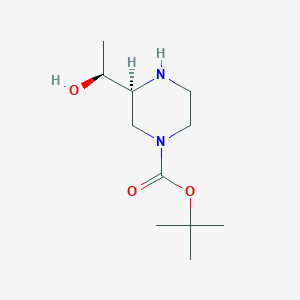
(6,9-Diphenylcarbazol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,9-Diphenylcarbazol-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a carbazole framework. Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in organic synthesis. The incorporation of boronic acid functionality further enhances its utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,9-Diphenylcarbazol-2-yl)boronic acid typically involves the functionalization of carbazole derivatives. One common method includes the borylation of 6,9-diphenylcarbazole using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (6,9-Diphenylcarbazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(6,9-Diphenylcarbazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (6,9-Diphenylcarbazol-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.
Molecular Targets and Pathways: The compound targets specific molecular pathways depending on its application. For instance, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity.
Comparison with Similar Compounds
(6,9-Diphenylcarbazole): Lacks the boronic acid functionality, limiting its reactivity in certain chemical transformations.
(3,6-Diphenylcarbazol-2-yl)boronic acid: A positional isomer with different electronic and steric properties.
Uniqueness: (6,9-Diphenylcarbazol-2-yl)boronic acid stands out due to its unique combination of carbazole and boronic acid functionalities, making it highly versatile for various applications in organic synthesis, materials science, and biological research.
Properties
Molecular Formula |
C24H18BNO2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(6,9-diphenylcarbazol-2-yl)boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16,27-28H |
InChI Key |
QQHFITRRVVVOOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=CC(=C3)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


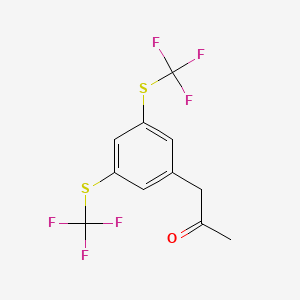
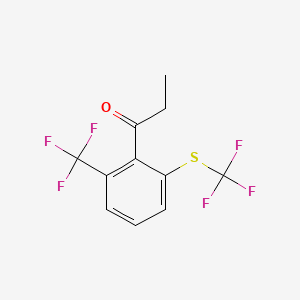
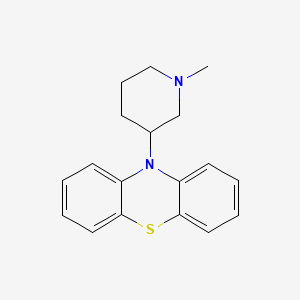
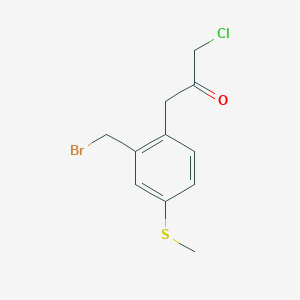
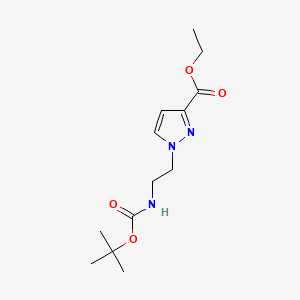


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
